3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine
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Overview
Description
3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It has been studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Phosphoinositide-3-Kinase Inhibition
Substituted alcohols have been evaluated as replacements for the piperazine sulfonamide portion in PI3Kα inhibitors, leading to compounds with promising in vitro efficacy and pharmacokinetic parameters. This research indicates potential applications in targeting PI3Kα for therapeutic interventions (Lanman et al., 2014).
Serotonin 6 (5-HT6) Receptor Antagonism
A novel series of 3-(piperazinylmethyl) indole derivatives, including the closely related compound SUVN-502, demonstrated high affinity and selectivity for the human 5-HT6R, suggesting a role in the treatment of cognitive disorders. The specific attributes of SUVN-502, including its oral bioavailability and brain penetration, underscore the therapeutic potential of similar compounds (Nirogi et al., 2017).
Crystal Structure and DFT Studies
Studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, including crystal structure analysis and DFT calculations, shed light on the reactive sites and molecular interactions of these compounds. Such insights are valuable for the design of molecules with enhanced pharmacological activities (Kumara et al., 2017).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant properties of piperazine derivatives, revealing significant activities that can be tuned by structural modifications. These findings suggest potential applications in developing new therapeutic agents with antimicrobial and antioxidant capabilities (Mallesha & Mohana, 2011).
Inhibition of Carbonic Anhydrase
Sulfamates incorporating piperazinyl-ureido moieties have been shown to inhibit carbonic anhydrase (CA) isoforms, particularly CA II, IX, and XII. These enzymes are relevant targets for the treatment of various diseases, including cancer, indicating that compounds similar to 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine may have applications in oncology (Congiu et al., 2015).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, indicating the potential versatility of this compound.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it is likely that this compound could affect multiple pathways.
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-13-6-7-16(18-17-13)19-8-10-20(11-9-19)24(21,22)15-5-3-4-14(12-15)23-2/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCIRWNKWXQTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine |
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